molecular formula C8H5FO B2495036 5-Fluorobenzocyclobutene-1(2H)-one CAS No. 409060-44-2

5-Fluorobenzocyclobutene-1(2H)-one

Cat. No. B2495036
M. Wt: 136.125
InChI Key: PILRCBSBYLVNMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated polycyclic aromatic hydrocarbons, including structures related to "5-Fluorobenzocyclobutene-1(2H)-one," has been achieved through methods such as Julia-Kocienski olefination and oxidative photocyclization. These methods have proven effective for regiospecific fluorination, showing yields ranging from 66-83% for the conversion to fluorinated products (Banerjee et al., 2016). Efficient synthesis strategies also involve the use of intramolecular Diels-Alder cycloaddition of o-xylylenes, facilitating the creation of aromatic A-rings with fluorine substituents (Maurin, Ibrahim-ouali, & Santelli, 2002).

Molecular Structure Analysis

X-ray crystallographic studies have provided insights into the molecular shapes of fluorinated compounds, showing that the fluorine atom induces deviations from planarity in certain molecular series and affects the stacking distance between molecules. These structural alterations have implications for the compound's reactivity and physical properties (Banerjee et al., 2016).

Chemical Reactions and Properties

Fluorobenzenes have been subjected to nucleophilic aroylation, demonstrating the reactivity of fluorine-containing compounds toward the substitution with aroyl groups. This process underscores the versatility of fluorinated compounds in synthetic chemistry, enabling the production of polysubstituted benzophenones (Suzuki et al., 2008).

Physical Properties Analysis

The introduction of fluorine atoms into polycyclic aromatic hydrocarbons impacts their physical properties, such as molecular shape and electronic distribution. Fluorination has been shown to cause small deviations from planarity and influence the nonplanarity and stacking interactions in these molecules (Banerjee et al., 2016).

Chemical Properties Analysis

Fluorinated compounds exhibit unique chemical reactivity, as demonstrated by their participation in reactions like nucleophilic aroylation. The presence of a fluorine atom can significantly alter the chemical behavior of these molecules, making them valuable intermediates in organic synthesis (Suzuki et al., 2008).

Scientific Research Applications

Synthetic Applications

5-Fluorobenzocyclobutene-1(2H)-one serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures. For instance, the synthesis of new steroids possessing an aromatic A-ring with a 2-hydroxy or a 2-fluoro substituent utilizes 5-fluoro-1-iodobenzocyclobutene as a key intermediate. This approach leverages an intramolecular Diels−Alder cycloaddition of o-xylylenes, showcasing the compound's utility in accessing structurally diverse steroid frameworks (Maurin, Ibrahim-ouali, & Santelli, 2002).

Material Science Applications

In the realm of material sciences, 5-Fluorobenzocyclobutene-1(2H)-one derivatives find applications in the development of high-performance polymeric materials. For instance, copolymers containing 2,5-bis(4-fluorobenzoyl)benzocyclobutene exhibit notable properties, including solubility and the ability to cross-link into networks upon heating. These materials demonstrate potential for advanced applications, ranging from aerospace to electronics, owing to their exceptional thermal and mechanical properties (Walker, Markoski, & Moore, 1993).

properties

IUPAC Name

4-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO/c9-6-2-1-5-3-8(10)7(5)4-6/h1-2,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILRCBSBYLVNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C1=O)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluorobenzocyclobutene-1(2H)-one

CAS RN

409060-44-2
Record name 4-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one
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